molecular formula C13H13NO3 B2859179 Ethyl (quinolin-8-yloxy)acetate CAS No. 42322-30-5

Ethyl (quinolin-8-yloxy)acetate

Cat. No. B2859179
CAS RN: 42322-30-5
M. Wt: 231.251
InChI Key: UMSJLXSVLSTJAP-UHFFFAOYSA-N
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Description

Ethyl (quinolin-8-yloxy)acetate is a chemical compound with the empirical formula C13H13NO3 . It is a solid substance and its molecular weight is 231.25 .


Synthesis Analysis

Ethyl (quinolin-8-yloxy)acetate derivatives can be synthesized by the reaction of chloroethylacetate with substituted 8-hydroxy quinoline under conventional, ultrasound irradiation, and microwave irradiation conditions .


Molecular Structure Analysis

The dihedral angle between the ethyl ester group [C-C-O-C(=O)] and the quinoline ring system in Ethyl (quinolin-8-yloxy)acetate is 7.94 (12)° .


Chemical Reactions Analysis

The synthesis of Ethyl (quinolin-8-yloxy)acetate involves the reaction of chloroethylacetate with substituted 8-hydroxy quinoline .


Physical And Chemical Properties Analysis

Ethyl (quinolin-8-yloxy)acetate is a solid substance . The empirical formula is C13H13NO3 and the molecular weight is 231.25 .

Scientific Research Applications

Antimicrobial Activity

Ethyl (quinolin-8-yloxy)acetate is utilized in synthesizing various compounds with significant antimicrobial properties. For instance, its derivatives have been shown to exhibit substantial inhibition of bacterial and fungal growth (Ahmed et al., 2006). Additionally, other studies have synthesized novel compounds using ethyl (quinolin-8-yloxy)acetate that also possess potential antimicrobial activities (Bhambi et al., 2010).

Crystal and Structural Analysis

Ethyl (quinolin-8-yloxy)acetate has been used in studies focusing on crystal and structural analysis. This includes investigations into the spatial orientations of amide derivatives and their coordination with anions (Kalita & Baruah, 2010). Furthermore, it has been involved in the structural study of co-crystals and salts of quinoline derivatives (Karmakar et al., 2009).

Vibrational Analysis and Spectroscopy

The compound has been characterized by vibrational analysis and spectroscopy, including the study of its derivatives using infrared, Raman, and nuclear magnetic resonance (NMR) spectroscopies (Romano et al., 2012). This kind of research is essential for understanding the molecular and electronic structure of such compounds.

Corrosion Inhibition Studies

In the field of materials science, derivatives of ethyl (quinolin-8-yloxy)acetate have been evaluated for their efficiency as corrosion inhibitors. Quantum chemical calculations have been performed to determine the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Fluorescence and Binding Studies

Research has also been conducted on the use of ethyl (quinolin-8-yloxy)acetate derivatives as fluorescent sensors and in studying their binding abilities with various acids and amino acids (Kalita et al., 2011). This application is particularly relevant in the fields of analytical and bioanalytical chemistry.

Anti-Tuberculosis Applications

The derivatives of ethyl (quinolin-8-yloxy)acetate have been identified as potent inhibitors of Mycobacterium tuberculosis growth, showing promise in the development of new treatments for tuberculosis (Pissinate et al., 2016).

properties

IUPAC Name

ethyl 2-quinolin-8-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-16-12(15)9-17-11-7-3-5-10-6-4-8-14-13(10)11/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSJLXSVLSTJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (quinolin-8-yloxy)acetate

Synthesis routes and methods

Procedure details

To a solution of quinolin-8-ol (3 g, 0.0207 mol) in MeCN (10 mL) was added ethyl bromoacetate (4.12 g, 0.025 mol) and K2CO3 (5.75 g, 0.0414 mol). The mixture was stirred at 80° C. for 12 h, filtered and concentrated. The crude residue was purified by column chromatography. (3.9 g, yield, 82%) MS (ESI+) e/z: 232.1 [M+1]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Name
Quantity
5.75 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Citations

For This Compound
25
Citations
G Desai, A Asrondkar, V Patil, A Bobade, A Chowdhary - researchgate.net
Microwave and Ultrasound assisted organic synthesis has emerged as a new “lead” in organic synthesis. The technique offers simple, clean, fast, efficient, and economic for the …
Number of citations: 0 www.researchgate.net
M Ahmed, R Sharma, DP Nagda, JL Jat, GL Talesara - Arkivoc, 2006 - arkat-usa.org
8-Hydroxyquinoline 1 reacts with ethyl chloroacetate in the presence of anhydrous K2CO3 to produce ethyl (quinolin-8-yloxy) acetate 2. Treatment of 2 with hydrazine hydrate forms 2-(…
Number of citations: 29 www.arkat-usa.org
BC Revanasiddappa, EVS Subrahmanyam… - Int J Chem Tech …, 2009 - researchgate.net
8-Hydroxyquinoline reacts with ethyl chloroacetate in the presence of anhydrous K2CO3 to yield ethyl (quinolin-8-yloxy) acetate (1). The ethyl ester reacts with hydrazine hydrate and …
Number of citations: 21 www.researchgate.net
IA Mohammed, EVS Subrahmanyam - Journal of Applied …, 2011 - japsonline.com
An efficient method for preparing chalcones, commencing from acetohydrazide and substituted aromatic aldehydes, have been developed. The reaction of acetohydrazide with …
Number of citations: 4 japsonline.com
J Qin, Z Yang, L Fan, B Wang - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
An efficient fluorescent sensor based on β-hydroxy-α-naphthaldehyde [2-(quinolin-8′-yloxy) acetyl] hydrazone (HL) for Mg 2+ has been designed and synthesized. The receptor …
Number of citations: 26 www.sciencedirect.com
H Parveen, RAS Alatawi, MA Alsharif… - Applied …, 2018 - Wiley Online Library
Some novel pyrazoline‐based organometallic compounds were synthesized as new leads in antimicrobial chemotherapy. The structures of compounds were elucidated by different …
Number of citations: 13 onlinelibrary.wiley.com
IA MOHAMMED, EVS SUBRAHMANYAM… - pharmanest.net
An efficient method for preparing 1-[(quinolin-8yloxy)-methyl urea, commencing from hydrazides and substituted aromatic amines, has been developed. The reaction of hydrazides with …
Number of citations: 0 pharmanest.net
GH Desai, AL Asrondkar, VN Patil, AS Bobade… - academia.edu
Various substituted Quinoline containing different functional group have been synthesized by conventional method. The quinoline derivative is synthesized by using 8-hydroxy quinoline…
Number of citations: 0 www.academia.edu
J Sharma, S Hussain, M Amir - Journal of Chemistry, 2008 - hindawi.com
New series of 4-(substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3-thiol (4a-c), N ³ -(4-substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3,4-diamine (…
Number of citations: 10 www.hindawi.com
T Prashanth, BRV Avin, P Thirusangu… - Biomedicine & …, 2019 - Elsevier
The synthesis and antiproliferative effect of a series of quinoline and thiazole containing coumarin analogs 12a-d and 13a-f respectively, on mice leukemic cells was performed. The …
Number of citations: 42 www.sciencedirect.com

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